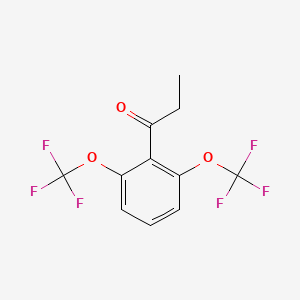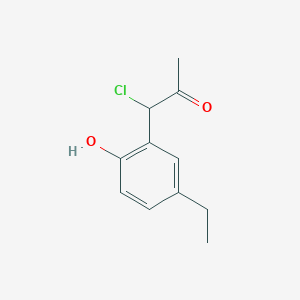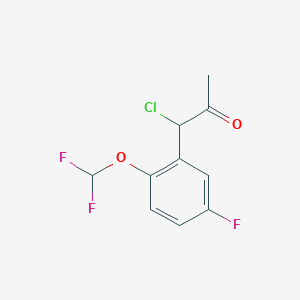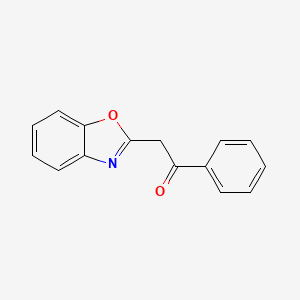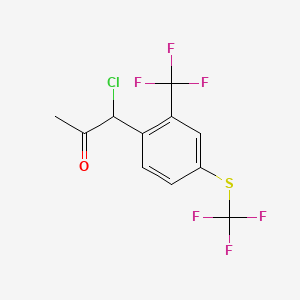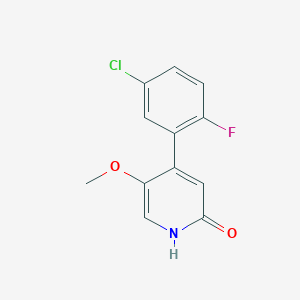![molecular formula C28H35N3O6 B14060740 Diethyl 5,5'-{[4-(ethoxycarbonyl)-3,5-dimethyl-2H-pyrrol-2-ylidene]methylene}bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) CAS No. 10118-54-4](/img/structure/B14060740.png)
Diethyl 5,5'-{[4-(ethoxycarbonyl)-3,5-dimethyl-2H-pyrrol-2-ylidene]methylene}bis(2,4-dimethyl-1H-pyrrole-3-carboxylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3-carboxylic acid, 5-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl][4-(ethoxycarbonyl)-3,5-dimethyl-2H-pyrrol-2-ylidene]methyl]-2,4-dimethyl-, ethyl ester (9CI) is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Métodos De Preparación
The synthesis of 1H-Pyrrole-3-carboxylic acid, 5-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl][4-(ethoxycarbonyl)-3,5-dimethyl-2H-pyrrol-2-ylidene]methyl]-2,4-dimethyl-, ethyl ester involves several steps, typically starting with the preparation of the pyrrole ring. The synthetic route may include the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The ethoxycarbonyl and dimethyl groups are introduced through various substitution reactions, often involving reagents like ethyl chloroformate and methyl iodide.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all substituents.
Industrial production methods may involve optimizing these steps for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1H-Pyrrole-3-carboxylic acid, 5-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl][4-(ethoxycarbonyl)-3,5-dimethyl-2H-pyrrol-2-ylidene]methyl]-2,4-dimethyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions, using agents like lithium aluminum hydride, can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of new substituents. Common reagents include halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Pyrrole-3-carboxylic acid, 5-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl][4-(ethoxycarbonyl)-3,5-dimethyl-2H-pyrrol-2-ylidene]methyl]-2,4-dimethyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 5-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl][4-(ethoxycarbonyl)-3,5-dimethyl-2H-pyrrol-2-ylidene]methyl]-2,4-dimethyl-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to 1H-Pyrrole-3-carboxylic acid, 5-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl][4-(ethoxycarbonyl)-3,5-dimethyl-2H-pyrrol-2-ylidene]methyl]-2,4-dimethyl-, ethyl ester include other pyrrole derivatives with varying substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. Examples include:
The uniqueness of the compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
10118-54-4 |
|---|---|
Fórmula molecular |
C28H35N3O6 |
Peso molecular |
509.6 g/mol |
Nombre IUPAC |
ethyl 5-[bis(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C28H35N3O6/c1-10-35-26(32)19-13(4)23(29-16(19)7)22(24-14(5)20(17(8)30-24)27(33)36-11-2)25-15(6)21(18(9)31-25)28(34)37-12-3/h29-30H,10-12H2,1-9H3 |
Clave InChI |
XCJYCVPCODWPOZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(C2=C(C(=C(N2)C)C(=O)OCC)C)C3=C(C(=C(N3)C)C(=O)OCC)C)N=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


